![molecular formula C19H18N2O2S B286330 2-benzyl-4-(benzylsulfanyl)-5-methoxy-3(2H)-pyridazinone](/img/structure/B286330.png)
2-benzyl-4-(benzylsulfanyl)-5-methoxy-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-4-(benzylsulfanyl)-5-methoxy-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has been found to exhibit various biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-benzyl-4-(benzylsulfanyl)-5-methoxy-3(2H)-pyridazinone is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-benzyl-4-(benzylsulfanyl)-5-methoxy-3(2H)-pyridazinone exhibits various biochemical and physiological effects. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-benzyl-4-(benzylsulfanyl)-5-methoxy-3(2H)-pyridazinone in lab experiments is its ability to exhibit multiple biological activities. This makes it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 2-benzyl-4-(benzylsulfanyl)-5-methoxy-3(2H)-pyridazinone. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to study its mechanism of action in more detail to optimize its therapeutic potential. Additionally, the compound could be further modified to enhance its pharmacological properties and reduce any potential side effects.
In conclusion, 2-benzyl-4-(benzylsulfanyl)-5-methoxy-3(2H)-pyridazinone is a promising compound that exhibits various biological activities. Its potential therapeutic applications make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
The synthesis of 2-benzyl-4-(benzylsulfanyl)-5-methoxy-3(2H)-pyridazinone involves the reaction of 2-hydrazinopyridine with benzyl isothiocyanate and subsequent reaction with benzaldehyde. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-benzyl-4-(benzylsulfanyl)-5-methoxy-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
Molekularformel |
C19H18N2O2S |
---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2-benzyl-4-benzylsulfanyl-5-methoxypyridazin-3-one |
InChI |
InChI=1S/C19H18N2O2S/c1-23-17-12-20-21(13-15-8-4-2-5-9-15)19(22)18(17)24-14-16-10-6-3-7-11-16/h2-12H,13-14H2,1H3 |
InChI-Schlüssel |
OLBUIFWBHGSDTN-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)N(N=C1)CC2=CC=CC=C2)SCC3=CC=CC=C3 |
Kanonische SMILES |
COC1=C(C(=O)N(N=C1)CC2=CC=CC=C2)SCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.